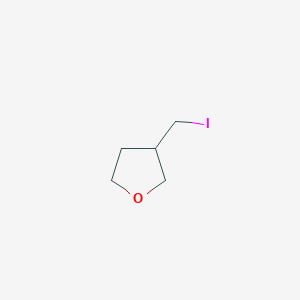

3-(Iodomethyl)oxolane

Description

Contextualization within the Oxolane Class of Heterocyclic Compounds

3-(Iodomethyl)oxolane belongs to the oxolane family, a class of heterocyclic compounds featuring a five-membered ring containing one oxygen atom. wikipedia.orgnih.gov Oxolane, also known as tetrahydrofuran (B95107) (THF), is the parent compound of this class. wikipedia.orgnih.gov The oxolane ring is a common structural motif found in a wide array of natural products and biologically active molecules. sioc-journal.cnmdpi.com These saturated oxygen heterocycles are not only components of larger molecular frameworks but also serve as crucial synthetic intermediates, capable of undergoing various chemical transformations. mdpi.com

The properties of oxolane derivatives are significantly influenced by the nature and position of substituents on the ring. For instance, the presence of hydroxyl groups, as seen in oxolane-2,3,4-triol, can impart different characteristics to the molecule. nih.gov The introduction of a substituent, such as the iodomethyl group in this compound, introduces new dimensions of reactivity and potential applications.

Table 1: Comparison of Selected Oxolane Derivatives

| Compound Name | Molecular Formula | Key Structural Feature |

| Oxolane (Tetrahydrofuran) | C4H8O | Unsubstituted five-membered cyclic ether ring wikipedia.orgnih.gov |

| This compound | C5H9IO | An iodomethyl group at the 3-position of the oxolane ring |

| Oxolane-2,3,4-triol | C4H8O4 | Three hydroxyl groups on the oxolane ring nih.gov |

Significance of the Iodomethyl Moiety in Organic Synthesis

The iodomethyl group (-CH2I) is a highly valuable functional group in organic synthesis due to the unique properties of the carbon-iodine bond. Iodine is the largest and least electronegative of the common halogens, which makes the C-I bond weaker and more polarizable than C-Br or C-Cl bonds. This characteristic renders the iodomethyl group an excellent leaving group in nucleophilic substitution reactions.

Furthermore, the iodomethyl group is a key precursor for the formation of organometallic reagents. For example, it can react with metals like zinc to form organozinc compounds, such as (iodomethyl)zinc iodide, which are pivotal in reactions like the Simmons-Smith cyclopropanation. wikipedia.org The iodomethyl group can also be a precursor for the generation of carbenoids, which are highly reactive species used in various carbon-carbon bond-forming reactions. wikipedia.orgmdpi.com

The oxidation of iodomethyl groups can also lead to the synthesis of aldehydes and ketones, offering a versatile route to these important carbonyl compounds. researchgate.net

Overview of Current Research Landscape on Halomethyl-Substituted Cyclic Ethers

Research into halomethyl-substituted cyclic ethers is a burgeoning field, driven by the synthetic utility of these compounds. The presence of a halogenated methyl group on a cyclic ether backbone provides a reactive handle for a wide range of chemical transformations. These include nucleophilic substitutions, eliminations, and the formation of organometallic intermediates.

Recent studies have focused on the development of new synthetic methods for accessing these compounds and exploring their applications in the synthesis of complex molecules. For example, copper-catalyzed enantioselective oxysulfenylation of alkenols has been developed to produce chiral arylthiomethyl-substituted cyclic ethers. researchgate.net Additionally, multicomponent ring-opening reactions of cyclic ethers are being investigated as a strategy for the rapid introduction of multiple functional groups. researchgate.net

The synthesis of functionalized cyclic ether precursors is an active area of research, with a focus on creating diverse and complex molecular architectures. researchgate.net The development of methods for the regioselective displacement of hydroxyl groups with halides, including iodide, is also a significant area of investigation. organic-chemistry.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(iodomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-3-5-1-2-7-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXHPFDJZCXTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376657 | |

| Record name | 3-(iodomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475060-43-6 | |

| Record name | 3-(iodomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(iodomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Iodomethyl Oxolane and Its Derivatives

Stereoselective and Enantioselective Synthesis

The synthesis of stereochemically defined 3-(iodomethyl)oxolane scaffolds is crucial for their application in various fields, including the synthesis of biologically active molecules. Researchers have developed several sophisticated strategies to control the absolute and relative stereochemistry of this heterocyclic system.

The asymmetric synthesis of chiral this compound often relies on the use of chiral starting materials or chiral catalysts to induce stereoselectivity. A key approach involves the stereoselective intramolecular iodoetherification of prochiral precursors. For instance, the cyclization of 4-pentene-1,3-diols can be directed to yield specific stereoisomers of 2-(iodomethyl)-3-hydroxytetrahydrofurans, which are closely related derivatives. acs.org This method highlights the power of substrate control in establishing the desired chirality in the oxolane ring.

Another strategy involves the desymmetrization of prochiral oxetanes using a suitable chiral Brønsted acid catalyst. nsf.gov While this has been demonstrated for the synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes, the underlying principle of catalytic asymmetric ring-opening presents a viable pathway for accessing chiral oxolane derivatives. nsf.gov

The following table summarizes a selection of asymmetric approaches to chiral oxolane and related heterocyclic scaffolds:

| Starting Material | Reagent/Catalyst | Product | Key Feature |

| 4-Pentene-1,3-diols | Iodine | cis-2-(Iodomethyl)-3-hydroxytetrahydrofurans | Substrate-controlled stereoselective cyclization. acs.org |

| Prochiral oxetanes | Chiral Brønsted acid | Chiral tetrahydrothiophenes/tetrahydroselenophenes | Catalytic asymmetric desymmetrization. nsf.gov |

This table presents examples of asymmetric synthesis strategies applicable to the formation of chiral five-membered heterocycles.

Iodoetherification is a powerful reaction for the concurrent formation of the oxolane ring and the introduction of the iodomethyl group. The diastereoselectivity of this reaction is highly dependent on the stereochemistry of the starting material and the reaction conditions. The intramolecular cyclization of acyclic precursors, such as homoallylic alcohols, proceeds through an iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack by the hydroxyl group can lead to the formation of different diastereomers.

Research has shown that the stereochemistry of substituents on the acyclic precursor can effectively direct the cyclization to yield predominantly one diastereomer. For example, the iodoetherification of 4-pentene-1,3-diols has been shown to produce cis-2-(iodomethyl)-3-hydroxytetrahydrofurans with high diastereoselectivity. acs.org This outcome is attributed to a chair-like transition state where bulky substituents preferentially occupy equatorial positions, thus minimizing steric interactions and guiding the trajectory of the intramolecular nucleophilic attack.

Key factors influencing diastereoselectivity in iodoetherification include:

The relative stereochemistry of stereocenters in the starting alkene.

The nature of the iodine source (e.g., I2, NIS).

The solvent and temperature, which can influence the stability of different transition states.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.combath.ac.uk

In the context of this compound derivatives, a chiral auxiliary could be appended to a precursor molecule to control the stereoselectivity of the iodoetherification step or other key bond-forming reactions. For instance, an achiral unsaturated alcohol could be esterified with a chiral carboxylic acid. The resulting chiral ester can then undergo diastereoselective iodoetherification, with the chiral auxiliary biasing the formation of one enantiomer of the oxolane product over the other. Evans oxazolidinones are a class of chiral auxiliaries that have been widely used in asymmetric synthesis. wikipedia.orgbath.ac.uk

Catalytic approaches offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Chiral catalysts, such as chiral Lewis acids or Brønsted acids, can create a chiral environment around the substrate, leading to an enantioselective transformation. nsf.govmdpi.com For the synthesis of chiral this compound, a potential catalytic asymmetric approach would involve the iodoetherification of an achiral homoallylic alcohol in the presence of a chiral catalyst that can differentiate between the two enantiotopic faces of the double bond.

The following table highlights the principles of chiral auxiliaries and catalytic approaches:

| Approach | Description | Example Application |

| Chiral Auxiliary | A recoverable chiral molecule temporarily incorporated to control stereoselectivity. wikipedia.orgsigmaaldrich.com | Asymmetric alkylations and aldol (B89426) reactions using Evans oxazolidinones. wikipedia.orgbath.ac.uk |

| Catalytic | Use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity. mdpi.com | Asymmetric desymmetrization of oxetanes with a chiral Brønsted acid catalyst. nsf.gov |

This table outlines two major strategies for achieving enantioselectivity in organic synthesis.

Functionalization Strategies for Oxolane Ring

The functionalization of the oxolane ring is essential for creating a diverse range of this compound derivatives. This can be achieved either by introducing the iodine at a specific position on a pre-formed oxolane ring or by constructing the ring with the iodomethyl group already in place.

The direct and regioselective iodination of a pre-existing oxolane ring presents a synthetic challenge due to the relatively unreactive nature of the C-H bonds. However, general methods for the regioselective iodination of organic compounds can be adapted for this purpose. scispace.comnih.govresearchgate.netrsc.org

One approach involves the use of electrophilic iodinating agents in the presence of a directing group on the oxolane ring. A substituent, such as a hydroxyl or carbonyl group, can influence the electronic properties of the ring and direct the incoming electrophile to a specific position. For instance, the iodination of aromatic compounds can be achieved with high regioselectivity using reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst. nih.gov

Radical-based C-H iodination protocols have also been developed for heterocycles. scispace.comrsc.org These methods often employ a radical initiator and an iodine source to generate iodine radicals, which can then abstract a hydrogen atom from the substrate, followed by iodine transfer. The regioselectivity of such reactions is governed by the relative stability of the resulting carbon-centered radical.

A more common and often more controlled approach to synthesizing this compound is to introduce the iodomethyl group as part of the ring-forming process or through the selective transformation of a pre-existing functional group.

As previously discussed, iodoetherification reactions are a direct method for the simultaneous formation of the oxolane ring and the introduction of the iodomethyl substituent. acs.org This is a highly convergent strategy that allows for the construction of the target molecule from an acyclic precursor.

Alternatively, a pre-formed oxolane derivative bearing a different functional group at the 3-position can be converted into the iodomethyl group. For example, a hydroxymethyl group can be transformed into an iodomethyl group via a two-step process involving conversion to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with iodide. The Appel reaction, using triphenylphosphine (B44618), carbon tetraiodide, or iodine, is another effective method for the direct conversion of a primary alcohol to an iodide.

The synthesis of 3,4-ethylenedioxythiophene (B145204) substituted with a hydroxymethyl group, which was then converted to an iodomethyl group, demonstrates a similar synthetic logic that can be applied to the oxolane system. sioc-journal.cn

The following table summarizes methods for introducing the iodomethyl group:

| Strategy | Description | Example |

| Iodoetherification | Intramolecular cyclization of an unsaturated alcohol with an iodine source. | Cyclization of a 4-penten-1-ol (B13828) derivative. |

| Functional Group Interconversion | Conversion of a pre-existing functional group, such as a hydroxymethyl or tosyloxymethyl group, to an iodomethyl group. | Reaction of 3-(hydroxymethyl)oxolane with triphenylphosphine and iodine. |

This table compares two primary strategies for the synthesis of this compound.

Diversification through Post-Iodination Reactions

The carbon-iodine bond in this compound is a versatile functional group that allows for a wide array of subsequent chemical transformations. This "post-iodination" diversification is key to the synthesis of complex molecules. Nucleophilic substitution reactions are common, where the iodide is displaced by various nucleophiles such as azides, cyanides, and thiolates to introduce new functionalities.

Furthermore, the iodomethyl group can participate in cross-coupling reactions. For instance, Sonogashira, Suzuki, and Stille couplings, catalyzed by transition metals like palladium or copper, enable the formation of carbon-carbon bonds, linking the oxolane ring to acetylenic, aryl, or vinyl groups, respectively. These reactions significantly expand the structural diversity of accessible oxolane derivatives. The development of one-pot diazotisation-iodination reactions has also provided milder and more efficient routes to aromatic iodides, which can be analogous starting points for diversification. gla.ac.uk

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and improving yields and selectivity.

Electrophilic Cyclization Mechanisms

The synthesis of the oxolane ring itself often proceeds via electrophilic cyclization of a suitable unsaturated alcohol. In the context of forming this compound, an alkene-containing alcohol can be treated with an electrophilic iodine source. The reaction is initiated by the attack of the alkene on the electrophilic iodine, forming a cyclic iodonium ion intermediate. The intramolecular attack by the hydroxyl group then opens this three-membered ring to form the five-membered oxolane ring, with the iodomethyl group appended. The stereochemistry of the final product is often controlled by the geometry of the starting alkene and the nature of the reaction conditions. Studies have shown that the use of specific solvents, such as methanol, can be crucial for achieving high chemoselectivity in these cyclizations. researchgate.net

Radical-Mediated Iodomethylation Reactions

Radical reactions offer an alternative pathway for the introduction of the iodomethyl group. These reactions typically involve the generation of an iodomethyl radical, which can then add to a suitable precursor. For example, the reaction of an alkene with diiodomethane (B129776) in the presence of a radical initiator can lead to the formation of an iodomethylated product. While less common for the direct synthesis of this compound, radical-mediated processes are valuable for creating related structures and can be advantageous when other functional groups in the molecule are sensitive to ionic conditions.

Transition-Metal-Catalyzed Approaches to Iodomethyl-Substituted Oxolanes

Transition-metal catalysis has revolutionized organic synthesis, and the formation of iodomethyl-substituted oxolanes is no exception. Palladium- and copper-catalyzed reactions are particularly prominent. For instance, a palladium-catalyzed intramolecular iodoetherification of an unsaturated alcohol provides a direct route to the this compound core. These methods often exhibit high functional group tolerance and can be rendered enantioselective through the use of chiral ligands, which is a significant advantage for the synthesis of enantiopure compounds. gla.ac.uk

Nucleophilic Substitution Pathways in Oxolane Systems

In some synthetic strategies, the oxolane ring is formed first, and the iodomethyl group is introduced subsequently via nucleophilic substitution. This can be achieved by starting with a precursor containing a good leaving group at the 3-position, such as a tosylate or mesylate. Treatment with a source of iodide ions, like sodium iodide, then leads to the desired this compound. The efficiency of this SN2 reaction depends on the steric hindrance around the reaction center and the nature of the solvent.

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of this compound. wordpress.com The goal is to reduce the environmental impact by using less hazardous reagents and solvents, improving energy efficiency, and minimizing waste. wordpress.comsigmaaldrich.com

One key area of focus is the replacement of traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. mdpi.com Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are being explored. sigmaaldrich.commdpi.com These solvents can offer improved safety profiles, as they are less prone to peroxide formation than ethers like tetrahydrofuran (B95107) (THF). sigmaaldrich.com The use of water as a solvent, where possible, is also a highly attractive green option. nih.gov

Furthermore, the development of catalytic methods, particularly those using abundant and non-toxic metals, is a central tenet of green synthesis. Atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, are also being prioritized. researchgate.net For instance, cycloaddition reactions to form the oxolane ring can be highly atom-economical. researchgate.net The use of renewable energy sources, such as solar radiation, in conjunction with natural catalysts like lemon juice, is also being investigated for related heterocyclic syntheses, highlighting innovative future directions. nih.gov

The following table summarizes some of the green solvents being explored as alternatives to traditional solvents in organic synthesis:

| Green Solvent | Abbreviation | Source/Key Feature |

| 2-Methyltetrahydrofuran | 2-MeTHF | Derived from renewable resources like corncobs. sigmaaldrich.com |

| Cyclopentyl methyl ether | CPME | Resists peroxide formation, offering improved safety. sigmaaldrich.com |

| γ-Valerolactone | GVL | A successful green replacement in the polar aprotic class. rsc.org |

| Water | H₂O | An eco-friendly and abundant solvent. nih.gov |

Atom-Economical Processes

Atom economy is a central principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. nih.gov Traditional iodination methods, such as the Appel reaction, often suffer from poor atom economy due to the generation of stoichiometric amounts of byproducts like triphenylphosphine oxide. nih.govwikipedia.org

A truly atom-economical approach to the synthesis of related compounds, (E)-β-iodoalkenyl sulfides, has been demonstrated through the iodosulfenylation of alkynes using only catalytic amounts of iodine and disulfides, achieving 100% atom economy. nih.gov While not a direct synthesis of this compound, this principle of minimizing reagents and maximizing the incorporation of all atoms into the product is a key goal in modern organic synthesis.

The following table summarizes the atom economy of different iodination approaches.

| Reagents | Desired Product | Byproducts | % Atom Economy |

| R-OH + PPh₃ + I₂ | R-I | Ph₃PO + HI | ~30-40% |

| R-OH + HI | R-I | H₂O | ~94% (for butanol) |

| Alkyne + I₂ + R-S-S-R | (E)-β-iodoalkenyl sulfide | None | 100% |

Data is illustrative and calculated for representative substrates.

Solvent-Free and Aqueous Media Reactions

The elimination or replacement of volatile organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. Solvent-free reactions and reactions in aqueous media are particularly attractive for the synthesis of this compound.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and often, accelerated reaction rates. The conversion of alcohols to alkyl iodides has been successfully achieved under solvent-free conditions. A common method involves the use of triphenylphosphine and iodine, where the reagents are ground together, sometimes with the aid of microwave irradiation to expedite the reaction. researchgate.netresearchgate.net The addition of a catalytic amount of an ionic liquid, such as 1-butyl-3-methylimidazolium bromide ([bmim][Br]), has been shown to further accelerate the reaction, allowing for the rapid and efficient iodination of a variety of alcohols at room temperature without the need for external heating. tandfonline.com

Mechanical grinding is another eco-friendly, solvent-free technique that has been employed for the iodination of pyrimidine (B1678525) derivatives using iodine and silver nitrate, achieving high yields in short reaction times. mdpi.comnih.gov This method could potentially be adapted for the synthesis of this compound from its corresponding alcohol precursor.

The table below presents data for the solvent-free iodination of various primary alcohols, which serve as models for the synthesis of this compound.

| Alcohol | Conditions | Time | Yield (%) | Reference |

| Benzyl alcohol | Ph₃P, I₂, [bmim][Br], grinding | 2 min | 80 | tandfonline.com |

| 1-Octanol | Ph₃P, I₂, [bmim][Br], grinding | 5 min | 85 | tandfonline.com |

| Cinnamyl alcohol | Ph₃P, I₂, [bmim][Br], grinding | 2 min | 90 | tandfonline.com |

| Benzyl alcohol | Ph₃P, I₂, microwave | 3 min | 92 | researchgate.net |

Aqueous Media Reactions:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While the direct iodination of alcohols in water is challenging due to the poor solubility of many organic substrates, methods have been developed to facilitate such transformations. One approach involves the use of phase-transfer catalysts, which can transport the iodide ion from the aqueous phase to the organic phase where the reaction occurs. rsc.org Another strategy employs supramolecular catalysis, such as the use of cyclodextrins, to enhance the solubility of the alcohol in water and facilitate its reaction. For instance, the oxidation of alcohols has been successfully carried out in a water/acetone mixture using β-cyclodextrin as a catalyst. acs.org A metal-free tandem oxidation-iodination of secondary alcohols to α-iodoketones has been achieved in water using sodium iodide and hydrogen peroxide. nih.gov

Sustainable Catalysis in Iodomethylation

The use of catalysts is fundamental to sustainable chemistry as they can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally friendly reagents.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. growingscience.com In the context of synthesizing this compound, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can facilitate the transfer of iodide anions from an aqueous solution of a salt like potassium iodide to an organic solution containing 3-(hydroxymethyl)tetrahydrofuran. This approach avoids the need for anhydrous conditions and can lead to milder reaction conditions and improved yields. Gas-liquid phase-transfer catalysis has also been explored for the continuous conversion of alcohols to alkyl halides. rsc.org

Supported Catalysts:

Immobilizing a catalyst on a solid support offers significant advantages, including simplified product purification (the catalyst can be removed by filtration) and the potential for catalyst recycling. For the iodination of alcohols, polymer-supported 4-(dimethylamino)pyridine (DMAP) has been used as a catalyst in conjunction with triphenylphosphine and iodine. ias.ac.in This heterogeneous catalyst can be easily recovered and reused multiple times without a significant loss of activity. Similarly, solid-phase hypervalent iodine catalysts have been developed for the oxidation of alcohols in continuous flow systems, demonstrating high robustness and reusability. researchgate.net

The following table provides examples of sustainable catalytic systems for the conversion of alcohols to iodides.

| Catalyst System | Substrate | Solvent | Key Advantages | Reference |

| Polymer-supported DMAP / PPh₃ / I₂ | Benzyl alcohol | Dichloromethane | Reusable catalyst, easy work-up | ias.ac.in |

| [bmim][Br] (catalytic) / PPh₃ / I₂ | Benzyl alcohol | Solvent-free | Mild conditions, rapid reaction | tandfonline.com |

| Tetrabutylammonium bromide (TBAB) / K₂Cr₂O₇ | 1-Butanol | Benzene/Water | Selective oxidation to aldehyde | growingscience.com |

| Solid-phase hypervalent iodine | 1-Phenylethanol | Acetonitrile (flow) | Reusable catalyst, continuous process | researchgate.net |

Iii. Chemical Transformations and Reactivity of 3 Iodomethyl Oxolane

Cross-Coupling Reactions

3-(Iodomethyl)oxolane, as a primary alkyl iodide, is a versatile substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are paramount in modern organic synthesis, and while they are most commonly used for coupling sp²-hybridized carbons (aryl/vinyl halides), their application with sp³-hybridized centers like that in this compound has been developed.

Suzuki-Miyaura Coupling : This reaction typically couples an organoboron compound with an organic halide. nih.gov The use of primary alkyl halides, such as this compound, in Suzuki-Miyaura reactions is well-established, particularly with alkylboranes or alkyltrifluoroborates. nih.govnih.govacs.org The reaction involves the oxidative addition of the alkyl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to form the new C-C bond. youtube.com Key to success is often the choice of ligand and base to facilitate the catalytic cycle and prevent side reactions like β-hydride elimination.

Sonogashira Coupling : The Sonogashira reaction creates a C-C bond between a terminal alkyne and an organic halide. numberanalytics.com While traditionally used with aryl or vinyl halides, methods for coupling with unactivated alkyl halides have been developed. youtube.com The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. mdpi.com The terminal alkyne is deprotonated by a base to form a copper acetylide, which then engages in the palladium catalytic cycle. For a primary iodide like this compound, this provides a direct route to introduce an alkynyl group.

Heck Reaction : The classic Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. numberanalytics.comwikipedia.org The participation of saturated alkyl halides is less common due to the propensity of the alkyl-palladium intermediate to undergo rapid β-hydride elimination. However, specialized "alkyl Heck-type reactions" have been developed. nih.gov These may involve radical pathways or use substrates that cannot undergo β-hydride elimination. nih.gov For this compound, which possesses β-hydrogens, successful Heck coupling would require carefully chosen conditions, such as photocatalysis, to control the reactivity and favor the desired coupling product over elimination products. organic-chemistry.org

| Reaction Name | Coupling Partner | General Product | Key Conditions & Notes |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OR)₂) | 3-(Alkyl/Aryl-methyl)oxolane | Requires a Pd(0) catalyst, a base (e.g., K₂CO₃, Cs₂CO₃), and suitable phosphine (B1218219) ligands. Established for primary alkyl halides. nih.govyoutube.com |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-(Alkynyl-methyl)oxolane | Requires a Pd(0) catalyst, a Cu(I) salt (co-catalyst), and an amine base (e.g., Et₃N). youtube.comnumberanalytics.com |

| Heck Reaction | Alkene (R-CH=CH₂) | 3-(Allyl-substituted-methyl)oxolane | Challenging for saturated alkyl halides due to β-hydride elimination. Requires specialized conditions, potentially involving radical pathways or photocatalysis. nih.gov |

Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. A significant advantage of nickel is its high reactivity in activating C(sp³)-halide bonds, including primary alkyl iodides. Nickel-catalyzed reductive cross-couplings, often using a stoichiometric reductant like manganese or zinc powder, are particularly effective for coupling alkyl electrophiles with aryl or other alkyl halides. researchgate.net These reactions can proceed via radical intermediates, where a Ni(I) species activates the alkyl iodide, allowing for coupling with a wide range of partners under mild conditions. researchgate.netresearchgate.net

This compound can react directly with highly nucleophilic organometallic reagents.

Organolithium Reagents : These are highly reactive carbanion sources that readily displace the iodide from this compound in a standard nucleophilic substitution (S_N2) reaction. However, their high reactivity can lead to low functional group tolerance and often requires cryogenic temperatures to control side reactions. organic-chemistry.org

Organozinc Reagents : Organozinc halides (RZnX) are milder and more functionally group-tolerant organometallic reagents. wikipedia.org They are famously used in the Negishi cross-coupling reaction, which employs a palladium or nickel catalyst to couple an organozinc compound with an organic halide. organic-chemistry.org Therefore, this compound can be coupled with various organozinc reagents under Negishi conditions to form a new C-C bond with high efficiency and selectivity. lscollege.ac.in

Ring-Opening and Ring-Expansion Reactions

The tetrahydrofuran (B95107) (oxolane) ring is a relatively stable cyclic ether and is generally resistant to nucleophilic attack. Cleavage of the C-O bond typically requires activation of the ether oxygen by a strong Brønsted or Lewis acid. mdpi.com In the context of this compound, the ring itself is not inherently reactive. However, in the presence of a potent Lewis acid (e.g., BCl₃, AlCl₃, MoCl₅) or certain "frustrated Lewis pairs" (FLPs), the ether oxygen can be activated, making the α-carbons of the ring susceptible to nucleophilic attack. mdpi.comnih.govnih.gov This would result in a ring-opened product. For instance, reaction with an acyl chloride in the presence of a Lewis acid could yield a chloroester. mdpi.com The reaction is not a feature of the iodomethyl group itself but rather a transformation of the core oxolane structure under forcing conditions.

Rearrangement reactions can occur if a reactive intermediate, such as a carbocation, is formed at the methyl group. Under conditions that favor an S_N1-type mechanism (e.g., with a silver salt or a strong Lewis acid to abstract the iodide), a primary carbocation would be generated: 3-(oxolanylmethyl) cation. This primary carbocation is highly unstable and would be expected to undergo a rapid Wagner-Meerwein rearrangement. lscollege.ac.inwikipedia.orglibretexts.org This process involves a 1,2-shift of a group from an adjacent carbon to the carbocationic center to form a more stable carbocation. wikipedia.org

Two primary rearrangement pathways are plausible:

1,2-Hydride Shift : A hydrogen atom from the C3 position of the oxolane ring could migrate to the adjacent cationic carbon. This would transform the unstable primary carbocation into a more stable tertiary carbocation centered at C3 of the ring.

Ring Expansion : The C2-C3 bond of the oxolane ring could migrate, leading to the expansion of the five-membered ring into a six-membered tetrahydropyran (B127337) ring.

Following the rearrangement, the newly formed, more stable carbocation would be trapped by a nucleophile present in the reaction medium to give the final product. The specific outcome would depend heavily on the reaction conditions and the structure of the transition states. wikipedia.org

Formation of Fused Heterocyclic Systems

The oxolane, or tetrahydrofuran, ring of this compound can serve as a foundational scaffold for the construction of more complex, fused heterocyclic systems. These reactions often involve the initial displacement of the iodide followed by intramolecular cyclization onto a tethered reactive group. The specific nature of the fused system depends on the reactants and reaction conditions employed.

For instance, the synthesis of furan-fused polyheterocyclic systems can be achieved through various synthetic strategies. nih.gov One approach involves the reaction of a suitably substituted precursor that can undergo a cascade reaction, leading to the formation of the fused ring structure. While direct examples starting from this compound are not prevalent in the cited literature, analogous transformations highlight the potential for such applications. For example, the synthesis of naphtho[2,1-b]furan (B1199300) derivatives has been demonstrated from different starting materials. nih.gov

The Mallory photoreaction represents another powerful method for creating fused systems, particularly involving aromatic rings. rsc.org This photochemical oxidative cyclization can be applied to stilbene (B7821643) derivatives containing a thiophene (B33073) ring to yield thieno-annelated polycyclic aromatic compounds. rsc.org Although not a direct transformation of this compound, this methodology illustrates a pathway for forming fused systems that could be adapted for precursors derived from it.

Furthermore, the construction of fused systems can be achieved through reductive cyclization of pyridinium (B92312) salts, leading to pyrido[3′,2′:4,5]imidazo[1,2-a]pyridines. researchgate.net Palladium-catalyzed double C-H bond activation has also been employed for the synthesis of fluorenones from diaryl ketones, showcasing a modern approach to forming fused ring systems. researchgate.net These diverse methods underscore the potential for developing synthetic routes to novel fused heterocycles using this compound as a starting block, where the iodomethyl group can be converted to other functionalities to facilitate these cyclization strategies.

Radical Reactions of the Iodomethyl Group

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a valuable precursor for generating carbon-centered radicals. These radicals can then participate in a variety of synthetically useful transformations.

Carbon-centered radicals are typically generated from this compound through the action of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). numberanalytics.comlibretexts.org The process begins with the thermal decomposition of AIBN to produce initiating radicals. libretexts.org These radicals then abstract a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•). libretexts.org The tributyltin radical subsequently reacts with this compound, cleaving the C-I bond to form the desired 3-(oxolan-3-ylmethyl) radical and tributyltin iodide. libretexts.org

The generation of these radicals can also be achieved using other methods, such as with iodine(III) reagents, which can act as single electron oxidants. nih.gov The reactivity of the generated carbon-centered radical is influenced by factors such as its stability. Resonance-stabilized radicals exhibit attenuated reactivity. nih.gov The 3-(oxolan-3-ylmethyl) radical, being a primary alkyl radical, is relatively reactive and can participate in various subsequent reactions.

Table 1: Common Reagents for Radical Generation

| Initiator/Mediator | Description |

|---|---|

| Azobisisobutyronitrile (AIBN) | A common thermal radical initiator that decomposes to form radicals and nitrogen gas. numberanalytics.comlibretexts.org |

| Tributyltin hydride (Bu₃SnH) | A radical mediator that transfers a hydrogen atom to propagate the radical chain. numberanalytics.comlibretexts.org |

Once generated, the 3-(oxolan-3-ylmethyl) radical can undergo intramolecular cyclization if a suitable acceptor group, such as a double or triple bond, is present elsewhere in the molecule. These cyclization reactions are powerful tools for constructing new ring systems. wikipedia.org The regioselectivity of the cyclization is often governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being generally favored.

For example, a substrate containing an appropriately positioned alkene can undergo radical cyclization to form a bicyclic product. researchgate.net The success of such cyclizations depends on the rate of the intramolecular reaction being faster than competing intermolecular reactions, such as abstraction of a hydrogen atom from the tin hydride. wikipedia.org Tandem radical cyclizations can also be designed to create more complex polycyclic structures in a single step. researchgate.net The formation of five- and six-membered rings is most common, though the construction of larger rings is also possible under specific conditions. wikipedia.org

The 3-(oxolan-3-ylmethyl) radical can also participate in intermolecular addition reactions, primarily with activated alkenes and alkynes. In these reactions, the radical adds to the multiple bond, generating a new radical species which is then typically quenched by a hydrogen atom donor like tributyltin hydride. libretexts.org

This process allows for the formation of a new carbon-carbon bond at the methylene (B1212753) position of the original this compound. The efficiency of these additions is dependent on the nature of the radical acceptor. Electron-deficient alkenes are generally good substrates for addition reactions with nucleophilic carbon-centered radicals.

Advanced Mechanistic Studies of Chemical Reactions

Understanding the intricate details of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For reactions involving this compound, mechanistic studies often focus on identifying the transient species that are formed during the course of the reaction.

The elucidation of reaction intermediates, such as the carbon-centered radicals discussed previously, is a key aspect of mechanistic studies. Various techniques can be employed to detect and characterize these short-lived species. In radical reactions, the presence of specific intermediates can often be inferred from the final product distribution. For example, the formation of a cyclized product is strong evidence for an intramolecular radical cyclization pathway. mdpi.com

In some cases, it is possible to directly observe reaction intermediates using spectroscopic methods, although this is often challenging due to their high reactivity and low concentrations. The use of radical traps, such as TEMPO, can also provide evidence for the existence of radical intermediates. nih.gov Computational studies, such as ab initio calculations, can provide theoretical support for proposed reaction mechanisms and the relative stabilities of different intermediates. researchgate.net

For instance, in the context of radical cyclizations, computational studies can help explain the preference for certain ring sizes and stereochemical outcomes. researchgate.net The study of reaction kinetics can also provide valuable insights into the reaction mechanism, helping to distinguish between different possible pathways. mdpi.com

Kinetic Studies and Rate-Determining Steps

Kinetic studies are crucial for understanding the mechanism of a chemical reaction by measuring its rate and determining how the rate is affected by the concentration of reactants. For this compound, which possesses a primary carbon attached to a good leaving group (iodide), the predominant mechanism for nucleophilic substitution is the bimolecular nucleophilic substitution (SN2) pathway.

The rate-determining step in an SN2 reaction is the single, concerted step in which the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org This means that the rate of the reaction is dependent on the concentrations of both the this compound and the nucleophile. utexas.edu The rate law for such a reaction is expressed as:

Rate = k[this compound][Nucleophile]

While specific kinetic data for reactions of this compound are not extensively documented in publicly available literature, the principles of SN2 reactions allow us to predict its kinetic behavior. The rate constant 'k' would be influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally lead to faster SN2 reaction rates.

To illustrate the expected kinetic behavior, the following table presents hypothetical rate data for the reaction of this compound with a generic nucleophile (Nu⁻).

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

| 4 | 0.2 | 0.2 | 4.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Stereochemical Outcomes and Diastereomeric Control

The stereochemical outcome of a reaction is a critical aspect, particularly when dealing with chiral molecules. This compound is a chiral compound, with the stereocenter located at the C3 position of the oxolane ring. The stereochemistry of its reactions is primarily dictated by the mechanism through which it reacts.

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. libretexts.orglibretexts.org This "backside attack" results in an inversion of the stereochemical configuration at the reaction center. libretexts.org Therefore, if a reaction occurs at a chiral center, its three-dimensional arrangement will be inverted. libretexts.org For example, if the starting material is the (R)-enantiomer of this compound, the product of an SN2 reaction at the iodomethyl group will have the (S)-configuration, and vice versa.

The presence of the existing stereocenter on the oxolane ring (C3) means that reactions at another site in the molecule can lead to the formation of diastereomers. If a new stereocenter is created during a reaction, the product will be a mixture of diastereomers. The relative amounts of these diastereomers are determined by the degree of diastereomeric control, which is influenced by the steric and electronic properties of the starting material and the reagents.

For instance, in a reaction where a nucleophile attacks the carbonyl group of a derivative of this compound, the approach of the nucleophile can be influenced by the stereochemistry at C3, leading to a preferential formation of one diastereomer over the other.

The table below illustrates the expected stereochemical outcome for an SN2 reaction on a specific enantiomer of this compound.

| Starting Material | Reaction Type | Key Stereochemical Feature | Product Configuration |

| (R)-3-(Iodomethyl)oxolane | SN2 | Backside attack | Inversion of configuration |

| (S)-3-(Iodomethyl)oxolane | SN2 | Backside attack | Inversion of configuration |

This table illustrates the expected stereochemical outcomes based on general principles of SN2 reactions.

Iv. Advanced Spectroscopic and Computational Characterization of 3 Iodomethyl Oxolane

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 3-(Iodomethyl)oxolane. By employing a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), X-ray Crystallography, and Vibrational Spectroscopy, a complete picture of its atomic connectivity, molecular weight, three-dimensional arrangement, and functional groups can be obtained.

While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques offer deeper insights into the complex spin systems and spatial relationships within the this compound molecule.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of proton and carbon signals, especially for the protons on the oxolane ring which can exhibit complex splitting patterns due to their diastereotopicity. For instance, in related oxolane structures, 2D NMR has been instrumental in establishing the stereochemistry and confirming the connectivity of substituents. youtube.comescholarship.org The analysis of 2D NMR spectral data can definitively establish the correct chemical shift assignments of all carbons and hydrogens within the molecule. escholarship.org

Solid-State NMR (ssNMR): In cases where obtaining a suitable solution for liquid-state NMR is challenging or to study the compound in its solid form, ssNMR provides valuable information. youtube.com This technique can elucidate details about the molecular structure, conformation, and intermolecular interactions in the solid state, which can differ from the solution state. youtube.com By analyzing the chemical shifts, line shapes, and signal intensities in an ssNMR spectrum, a "fingerprint" of the specific structure and its properties can be generated. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | ~3.2-3.5 | ~10-15 |

| C2 (CH) | ~2.5-2.8 | ~40-45 |

| C3 (CH₂) | ~3.6-3.9 | ~70-75 |

| C4 (CH₂) | ~1.8-2.1 | ~30-35 |

| C5 (CH₂) | ~3.7-4.0 | ~68-73 |

Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. For this compound (C₅H₉IO), HRMS can verify the molecular ion peak, providing definitive confirmation of its molecular formula. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. rsc.org The high resolving power of HRMS allows for the differentiation between ions of very similar mass, which is crucial for the unambiguous identification of the compound. nih.govnih.gov

Table 2: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₅H₁₀IO⁺ | 212.9771 |

| [M+Na]⁺ | C₅H₉INaO⁺ | 234.9590 |

Note: These values are calculated based on the exact masses of the most abundant isotopes.

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be obtained, this technique can determine bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the C3 position. This method is considered the gold standard for structural elucidation and can provide unequivocal proof of the compound's conformation and configuration. nih.gov The diffraction pattern of X-rays passing through the crystal lattice allows for the creation of an electron density map, from which the positions of the individual atoms can be determined. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. rsc.orgdoi.org These techniques are complementary and rely on the absorption or scattering of light by molecular vibrations. rsc.orgdoi.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C stretching of the ether group in the oxolane ring (typically around 1050-1150 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and the C-I stretching vibration (typically in the range of 500-600 cm⁻¹). researchgate.netnist.govudayton.edu

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. rsc.orgdoi.org For this compound, the C-C backbone and the symmetric stretching of the oxolane ring would be observable. The low-frequency region of the Raman spectrum can also provide information about the phonon modes in the solid state. irb.hr

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| C-H Stretch (Alkyl) | 2850-3000 | IR, Raman |

| C-O-C Stretch (Ether) | 1050-1150 | IR |

| C-I Stretch | 500-600 | IR, Raman |

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful approach to complement experimental data by providing insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.netnist.gov By solving the Schrödinger equation within the DFT framework, various molecular properties of this compound can be predicted. researchgate.netnist.gov

Calculations are typically performed using a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)). washington.eduacs.org These calculations can predict optimized geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to validate the computational model. washington.eduacs.orgrsc.org

Furthermore, DFT allows for the analysis of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The energy and distribution of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule. washington.edu

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movement of atoms and molecules over time. For this compound, MD simulations offer crucial insights into the flexibility of its five-membered oxolane ring and the rotational freedom of the iodomethyl side chain. The oxolane ring is not planar and exists in a dynamic equilibrium between various "puckered" conformations, such as the envelope and twist forms. MD simulations can map the energy landscape of these conformations, determining the most stable states and the energy barriers between them.

The solvent environment plays a critical role in molecular conformation and behavior. nsf.govnih.govrsc.org MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. nsf.govrsc.org By simulating the system in different solvents (e.g., water, methanol, chloroform), researchers can observe how solvent polarity and hydrogen bonding capabilities affect the conformational preferences of the molecule. rsc.orgresearchgate.net For instance, in a polar solvent like water, the solvent molecules would likely form a structured shell around the polar ether group, potentially influencing the orientation of the hydrophobic iodomethyl group. rsc.org These simulations can quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from an atom in the solute.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

| Parameter | Value in Water | Value in Chloroform | Description |

|---|---|---|---|

| Predominant Ring Pucker | Envelope (C2-endo) | Twist (T2/3) | The most frequently observed conformation of the oxolane ring. |

| Dihedral Angle (C2-C3-Cα-I) | 175° ± 15° | 160° ± 20° | Average angle describing the orientation of the iodomethyl group relative to the ring. |

| Radius of Gyration | 3.1 Å | 3.3 Å | A measure of the molecule's compactness, influenced by solvent interactions. |

| Solvent Accessible Surface Area (SASA) | 150 Ų | 165 Ų | The surface area of the molecule accessible to the solvent, indicating exposure. mdpi.com |

These studies are essential for understanding how this compound might behave in different chemical or biological environments, from reaction media to the aqueous environment of a cell. nih.govnih.govconsensus.app

Quantum Chemical Hot Spot Analysis for Reactive Sites

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to analyze the electronic structure of a molecule and predict its reactivity. A "hot spot" analysis for this compound identifies the atoms most likely to participate in a chemical reaction. This is achieved by calculating various electronic descriptors.

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The LUMO is often localized on atoms that are electrophilic and susceptible to nucleophilic attack. For this compound, the LUMO is expected to be centered on the methylene (B1212753) carbon (CH₂) and the iodine atom, identifying this as the primary electrophilic site for reactions like nucleophilic substitution.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. The area around the iodomethyl group would show a significant positive potential, while the oxygen atom would be a region of negative potential.

Fukui Functions: These functions quantify the change in electron density at a specific atomic site when an electron is added or removed, thus predicting the most likely sites for nucleophilic and electrophilic attack.

Such analyses are critical for rationalizing the known reactivity of this compound in reactions like iodocyclization and for predicting its behavior with various biological nucleophiles, such as the cysteine residues in proteins. nih.govmdpi.com

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Atomic Site | LUMO Coefficient | ESP Charge (a.u.) | Predicted Reactivity |

|---|---|---|---|

| Cα (Methylene Carbon) | +0.45 | +0.15 | Primary site for nucleophilic attack. |

| I (Iodine) | +0.38 | -0.05 | Acts as a good leaving group. |

| O (Oxolane Oxygen) | -0.05 | -0.40 | Site for electrophilic attack or H-bonding. |

| C2/C5 (Ring Carbons) | +0.10 | +0.20 | Minor electrophilic sites due to oxygen's influence. researchgate.net |

Transition State Modeling and Reaction Pathway Prediction

Once reactive sites are identified, transition state (TS) modeling can predict the most favorable pathways for a chemical reaction. A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. mit.edu

For this compound, a common and important reaction is nucleophilic substitution (Sₙ2), where a nucleophile replaces the iodide ion. Computational methods can model the entire reaction pathway: from the reactants (this compound and a nucleophile), through the pentacoordinate transition state, to the final products. mit.edu By calculating the energies of these structures, a detailed energy profile of the reaction can be constructed.

These models can:

Compare different nucleophiles: Determine which nucleophiles will react faster by comparing the calculated activation energies.

Investigate stereochemistry: Predict whether a reaction will proceed with inversion or retention of stereochemistry at the chiral C3 carbon.

Analyze competing pathways: In complex systems, multiple reaction pathways may exist. For example, a nucleophile could attack the iodomethyl group or one of the ring carbons. TS modeling can determine which pathway is kinetically favored. researchgate.net

Recent advances in computational chemistry have produced models that can rapidly and accurately predict transition state structures, making this a powerful tool for understanding and designing chemical reactions involving this compound. mit.edu

In Silico Screening and Compound Design (e.g., for ADMET properties, SAR)

In silico (computer-based) methods are invaluable in modern chemistry and drug discovery for predicting the properties of a molecule and for designing new, improved analogs. asianpubs.org

ADMET Properties: For any compound with potential biological applications, it is crucial to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. mdpi.comnih.gov In silico tools can predict these properties for this compound based on its structure. researchgate.netnih.gov Models trained on large datasets of known compounds can estimate parameters like oral bioavailability, blood-brain barrier penetration, potential for liver toxicity (hepatotoxicity), or inhibition of critical enzymes like the hERG channel. nih.gov These predictions help to identify potential liabilities early in the design process.

Table 3: Illustrative In Silico ADMET Prediction for a this compound Derivative

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | > 80% | Good absorption from the gut is likely. |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this metabolic pathway. |

| AMES Mutagenicity | Potential risk | The alkyl-iodide moiety may be a structural alert for mutagenicity. nih.gov |

| hERG Inhibition | Low risk | Unlikely to cause a specific type of cardiac arrhythmia. nih.gov |

Structure-Activity Relationship (SAR): If this compound is identified as a "hit" compound for a particular biological target, SAR studies are conducted to improve its potency and selectivity. nih.govnih.gov This involves systematically modifying the structure of the molecule and evaluating the effect of these changes on its activity. researchgate.net For this compound, modifications could include:

Replacing the iodine with other halogens (Br, Cl) or functional groups.

Altering the substitution pattern on the oxolane ring.

Replacing the oxolane ring with other heterocyclic systems.

In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can guide this process by predicting how these structural changes will affect binding to a target protein, allowing chemists to prioritize the synthesis of the most promising new compounds. researchgate.net

V. Applications of 3 Iodomethyl Oxolane in Specialized Chemical Disciplines

Medicinal Chemistry and Drug Discovery

In the realm of pharmaceutical sciences, the precise architecture of a molecule is paramount to its biological activity. 3-(Iodomethyl)oxolane, particularly in its chiral forms, serves as a critical building block for introducing the tetrahydrofuran (B95107) moiety—a structural motif present in numerous bioactive compounds.

As a Chiral Building Block in Pharmaceutical Synthesis

The chiral tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, notably as a P2 ligand in a class of highly potent HIV protease inhibitors. While (S)-3-hydroxytetrahydrofuran is a more common starting intermediate, often derived from natural sources like L-malic acid, its conversion to this compound significantly enhances its utility. google.com The iodine atom is an excellent leaving group, making the iodomethyl derivative a much more reactive electrophile compared to its hydroxyl or even tosylated counterparts. This heightened reactivity is crucial for efficiently coupling the tetrahydrofuran scaffold to complex molecular cores via nucleophilic substitution reactions.

This strategy was instrumental in the development of HIV protease inhibitors like Amprenavir and its prodrug, Fosamprenavir, where the (S)-tetrahydrofuranyl urethane (B1682113) moiety is critical for binding to the enzyme's active site. google.comnih.gov The synthesis of these drugs relies on intermediates that can readily introduce this chiral fragment. This compound represents a highly activated form of this fragment, poised for reaction with amine or other nucleophilic sites on a partner molecule to form the final drug structure.

| Precursor / Intermediate | Role | Target Scaffold / Application |

| L-Malic Acid | Natural chiral pool starting material | Synthesis of chiral intermediates |

| (S)-3-Hydroxytetrahydrofuran | Key chiral intermediate derived from precursor | Precursor to more reactive species |

| (S)-3-(Iodomethyl)oxolane | Highly reactive chiral building block | Efficient introduction of the THF moiety for P2 ligands in HIV Protease Inhibitors |

This interactive table summarizes the synthetic pathway from a natural precursor to the highly reactive this compound for pharmaceutical applications.

Precursor for Bioactive Heterocycles

The tetrahydrofuran ring system is a core component of many natural products and synthetic molecules with diverse biological activities. researchgate.net The reactivity of this compound allows it to be a starting point for the synthesis of more complex heterocyclic systems. For instance, the iodomethyl group can be displaced by various nucleophiles (e.g., amines, thiols, azides) to initiate cyclization reactions or to append the oxolane ring onto other heterocyclic cores. This versatility enables the exploration of new chemical space around proven bioactive scaffolds, aiding in the discovery of novel therapeutic agents. The tetrahydrofuran moiety can improve pharmacokinetic properties such as solubility and metabolic stability, making it a desirable feature in drug design. nih.gov

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

Beyond its role in specific drug syntheses, this compound is an intermediate for creating broader pharmacologically relevant scaffolds. The iodomethyl group can be transformed into a variety of other functional groups. For example, it can be converted to an aldehyde, a carboxylic acid, or an amine, thereby creating a new reactive handle on the chiral THF ring. This allows chemists to use the oxolane as a central scaffold upon which further complexity can be built, leading to libraries of compounds for high-throughput screening. Ghosh et al. demonstrated the evolution of tetrahydrofuran-based ligands, developing fused and substituted bis-THF ring systems to probe the hydrophobic pocket of the HIV protease enzyme, highlighting the scaffold's adaptability. nih.gov The use of a reactive intermediate like this compound would facilitate the rapid synthesis of such analogs for structure-activity relationship (SAR) studies.

Polymer Chemistry and Materials Science

The dual functionality of this compound—a polymerizable cyclic ether ring and a reactive pendant side group—makes it a highly attractive monomer for creating advanced functional polymers and materials.

Monomer or Comonomer in Polymer Synthesis

The oxolane (tetrahydrofuran) ring of this compound can undergo cationic ring-opening polymerization (CROP). youtube.commdpi.com While the homopolymerization of THF itself is well-established, this compound can be used as a comonomer, for instance with THF, to introduce reactive sites along a polyether backbone. The polymerization is typically initiated by strong protic acids or Lewis acids, which activate the ether oxygen, leading to ring opening and chain propagation. youtube.commdpi.com The incorporation of the this compound unit results in a linear polyether chain with regularly spaced, reactive iodomethyl pendant groups. The presence of the bulky iodomethyl substituent may influence the polymerization kinetics and the physical properties (e.g., glass transition temperature) of the resulting copolymer compared to pure polytetrahydrofuran (PTHF).

Precursor for Functional Polymers with Specific Properties

The true value of incorporating this compound into a polymer chain lies in the potential for post-polymerization modification. utexas.edursc.org The pendant iodomethyl groups act as versatile chemical handles that can be transformed into a wide array of other functionalities through simple and efficient chemical reactions. This approach allows for the synthesis of a single precursor polymer which can then be diversified into a family of functional polymers with tailored properties, a task that would be difficult or impossible to achieve by polymerizing individually functionalized monomers. utexas.eduwiley-vch.de

The carbon-iodine bond is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. For example, reaction with sodium azide (B81097) yields a polymer decorated with azide groups, which can then undergo copper-catalyzed or strain-promoted "click" chemistry to attach complex molecules, such as peptides or fluorescent dyes. utexas.edu Reaction with amines, thiols, or carboxylates can introduce stimuli-responsive or biocompatible side chains. This strategy is a powerful tool for creating materials for applications in drug delivery, biocompatible coatings, and advanced sensors. chemrxiv.orgrsc.org

| Polymerization Strategy | Description | Resulting Functionality & Application |

| Cationic Ring-Opening Copolymerization | Copolymerization of this compound with a monomer like Tetrahydrofuran (THF). | Creates a polyether backbone with pendant iodomethyl groups (-CH₂I). |

| Post-Polymerization Modification (PPM) | The -CH₂I groups on the polymer serve as reactive sites for nucleophilic substitution. | Azide Functionalization: Reaction with NaN₃ yields pendant -CH₂N₃ groups, ready for "click" chemistry.Amine Functionalization: Reaction with primary or secondary amines yields -CH₂NR₂ groups for altering pH-responsiveness or biocompatibility.Thiol Functionalization: Reaction with thiols yields -CH₂SR groups for creating cross-linked networks or attaching biomolecules. |

This interactive table outlines the use of this compound in creating functional polymers via CROP and subsequent post-polymerization modification.

Agrochemical and Fine Chemical Synthesis

The development of novel fungicides, herbicides, and insecticides often relies on the synthesis of complex heterocyclic molecules. The oxolane (or tetrahydrofuran) ring is a structural motif present in a number of biologically active compounds. This compound serves as an excellent starting material for introducing this valuable scaffold into larger, more complex agrochemical candidates.

Its primary role is as a building block. The iodomethyl group can be readily displaced by a variety of nucleophiles, allowing for the attachment of the oxolane moiety to other functionalized intermediates. For example, it can be reacted with nitrogen-containing heterocycles, such as pyrazoles or triazoles, which are common core structures in modern fungicides scribd.com. This synthetic strategy allows chemists to systematically modify potential agrochemical compounds, tuning their biological activity, selectivity, and environmental persistence by incorporating the specific steric and electronic properties of the 3-substituted oxolane ring.

Specialty chemicals are low-volume, high-value products with performance-enhancing properties. This compound is a key precursor in the synthesis of a range of such molecules, particularly substituted oxolanes that are not easily accessible through other routes. The reactivity of the C-I bond is central to its versatility.

By selecting an appropriate nucleophile, a wide array of functionalities can be attached to the oxolane ring at the 3-position. For instance, reaction with sodium azide produces 3-(azidomethyl)oxolane, an intermediate for amines or nitrogen-containing heterocycles. Reaction with sodium cyanide yields oxolane-3-acetonitrile, which can be further hydrolyzed to carboxylic acids or reduced to amines. These derivatives can find applications as chiral synthons, components in fragrances, or monomers for specialty polymers.

The following table showcases the synthesis of various specialty chemical intermediates from this compound.

| Reactant (Nucleophile) | Product | Potential Application Class |

|---|---|---|

| Sodium Azide (NaN₃) | 3-(Azidomethyl)oxolane | Pharmaceutical Intermediates, Click Chemistry |

| Potassium Cyanide (KCN) | Oxolane-3-acetonitrile | Agrochemical/Pharmaceutical Intermediates |

| Sodium thiophenoxide (NaSPh) | 3-((Phenylthio)methyl)oxolane | Fine Chemical Synthesis |

| Sodium Acetate (CH₃COONa) | (Oxolan-3-yl)methyl acetate | Flavor/Fragrance Intermediates |

Advanced Organic Synthesis and Methodology Development

In the field of total synthesis, chemists aim to construct complex natural products and novel pharmaceuticals from simple, readily available starting materials. This compound is a valuable building block, or synthon, for introducing the 3-substituted oxolane unit, a common feature in many polyether natural products and other biologically active molecules rsc.org.

Its utility lies in its ability to be incorporated into a growing molecular framework, often in a stereocontrolled manner if an enantiomerically pure form of the starting material is used. Synthetic strategies may involve coupling the oxolane unit with other fragments to assemble a larger carbon skeleton. The development of methods that efficiently utilize such building blocks is crucial for improving access to complex molecular architectures, which in turn accelerates drug discovery and materials science programs rsc.org.

The synthetic utility of this compound is dominated by the reactivity of the C-I bond, which can be exploited in two distinct ways: as an electrophile in polar reactions or as a precursor to a carbon-centered radical in radical reactions.

As an Electrophile: In its most common role, the compound acts as a potent electrophile. The carbon atom of the iodomethyl group is electron-deficient due to the electron-withdrawing effect of the iodine atom. This makes it a prime target for attack by a wide range of nucleophiles in classic S_N2 (bimolecular nucleophilic substitution) reactions. This reactivity is highly reliable and allows for the straightforward formation of carbon-heteroatom and carbon-carbon bonds.

As a Radical Precursor: The C-I bond is relatively weak (bond dissociation energy of ~234 kJ/mol) and can undergo homolytic cleavage under specific conditions to generate a primary alkyl radical, (oxolan-3-yl)methyl·. This transformation is typically initiated by heat or light in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or through single-electron transfer from a reductant. This radical intermediate can then participate in a variety of powerful synthetic transformations that are orthogonal to polar reactivity, including intermolecular additions to alkenes and alkynes, and intramolecular cyclizations to form new ring systems nih.govrsc.org.

The dual reactivity of this compound is summarized below.

| Reactivity Mode | Key Feature | Typical Reagents/Conditions | Reaction Type |

|---|---|---|---|

| Electrophile | Polarized Cδ+-Iδ- bond | Nucleophiles (e.g., R-O⁻, R-NH₂, CN⁻) | S_N2 Substitution |

| Radical Precursor | Weak C-I bond | Radical Initiators (AIBN), Light (hν), Bu₃SnH | Radical Addition/Cyclization |

Contribution to Stereoselective Synthesis Methodologies

The utility of this compound as a chiral building block is a cornerstone of its application in stereoselective synthesis. The inherent chirality of the oxolane ring, when appropriately resolved into its enantiopure forms, provides a powerful tool for chemists to introduce specific stereocenters into a target molecule. This section delves into the methodologies where this compound plays a pivotal role in controlling the three-dimensional arrangement of atoms in a chemical synthesis, a critical aspect in the preparation of pharmaceuticals and other biologically active compounds.

The primary contribution of this compound in this domain lies in its use as an electrophilic fragment in nucleophilic substitution reactions. When enantiomerically pure (either (R)- or (S)-3-(iodomethyl)oxolane) is employed, the stereochemistry at the C3 position of the oxolane ring is transferred to the newly formed product. This process, known as stereospecific synthesis, ensures that the configuration of the starting material directly dictates the configuration of the product.

Detailed Research Findings:

Research in this area has focused on the reaction of enantiopure this compound with a variety of nucleophiles to generate more complex chiral molecules. For instance, the alkylation of enolates with this compound has been shown to proceed with high fidelity, preserving the stereochemical integrity of the oxolane moiety.

A notable application involves the synthesis of ligands for asymmetric catalysis. The oxolane ring can serve as a rigid scaffold that positions coordinating groups in a specific spatial arrangement. The reaction of enantiopure this compound with prochiral nucleophiles, often guided by a chiral auxiliary, can lead to the formation of diastereomers in unequal amounts. This diastereoselectivity arises from the differential steric hindrance or electronic interactions between the chiral oxolane fragment and the incoming nucleophile.

The following table summarizes representative stereoselective transformations involving this compound, highlighting the nucleophile, reaction conditions, and the stereochemical outcome.